Theophylline, 8-(hydroxymethyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(hydroxymethyl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h13H,3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYKZCOUOKEWNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182971 | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-16-5 | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Theophylline, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Theophylline, 8-(hydroxymethyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-(Hydroxymethyl)theophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Theophylline, 8 Hydroxymethyl and Its Analogues
Targeted C8-Hydroxymethylation Strategies
Direct functionalization of the C8 position of the theophylline (B1681296) ring represents an efficient and atom-economical approach to synthesize 8-substituted derivatives. Recent advancements have focused on cross-dehydrogenative coupling and oxidant-mediated pathways to achieve this transformation.
Microwave-Assisted Cross-Dehydrogenative Coupling for C8-Methylxanthines
A highly efficient, microwave-assisted, and transition-metal-free cross-dehydrogenative coupling (CDC) reaction has been developed for the synthesis of C8-(hydroxymethyl) methylxanthines. This method involves the Csp²-Csp³ coupling of the C8 position of theophylline with various aliphatic alcohols. The reaction proceeds via C-H bond activation and is facilitated by microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating methods.
The reaction is typically carried out in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant under solvolysis conditions. This methodology has demonstrated good substrate scope and has been successfully applied to gram-scale synthesis, highlighting its practical utility. The use of microwave irradiation provides a cleaner reaction profile and enhanced product yields in a shorter duration.
Table 1: Microwave-Assisted Synthesis of C8-(hydroxymethyl)-theophylline Analogues
| Entry | Alcohol | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Methanol (B129727) | Theophylline, 8-(hydroxymethyl)- | 20 | 98 |
| 2 | Ethanol | Theophylline, 8-(1-hydroxyethyl)- | 20 | 95 |
Data sourced from a study on microwave-assisted synthesis of C8-analogues of methylxanthines.
Oxidant-Interceded Synthetic Pathways for C8-Functionalization
Oxidant-interceded synthetic pathways are crucial for the C8-functionalization of theophylline. In the context of the cross-dehydrogenative coupling mentioned above, an oxidant is essential to facilitate the reaction. tert-Butyl hydroperoxide (TBHP) has been effectively utilized for this purpose. The reaction mechanism involves the in-situ generation of a reactive species from the alcohol, which then couples with the C8 position of the theophylline ring.
This approach avoids the need for pre-functionalized starting materials, making it a more streamlined and efficient process. The development of metal-free oxidative CDC reactions is a significant step towards more sustainable chemical syntheses.
Precursor-Based Derivatization Approaches
In addition to direct C8-functionalization, precursor-based methods offer alternative routes to Theophylline, 8-(hydroxymethyl)- and its analogues. These strategies involve the synthesis of a core intermediate that is subsequently modified to yield the target compound.
Synthesis via 8-Hydroxymethylpurine Intermediates
The synthesis of Theophylline, 8-(hydroxymethyl)- can conceptually proceed through an 8-hydroxymethylpurine intermediate. This approach would involve the initial synthesis of a purine (B94841) ring bearing a hydroxymethyl group at the C8 position, followed by the methylation of the nitrogen atoms at positions 1 and 3 to form the theophylline scaffold. While the direct synthesis of Theophylline, 8-(hydroxymethyl)- via this specific route is not extensively detailed in readily available literature, the general principles of purine synthesis could be applied. This would likely involve the condensation of a pyrimidine (B1678525) derivative with a suitable three-carbon synthon to construct the imidazole (B134444) portion of the purine ring system, with the C8-hydroxymethyl group being introduced either before or after cyclization.
Chemical Modification of Theophylline Scaffolds for Hydroxymethyl Analogues
The chemical modification of the theophylline scaffold is a widely explored strategy for the synthesis of its derivatives. While direct hydroxymethylation of theophylline at the C8 position using formaldehyde (B43269) has been a classical approach for introducing a hydroxymethyl group onto various scaffolds, its application to the C8 position of theophylline is less commonly reported in recent literature compared to the CDC methods.
However, the theophylline core can be modified at various positions to create a diverse range of analogues. For instance, the synthesis of various 8-substituted theophylline derivatives, such as those bearing anilide or triazolylmethylthio groups, demonstrates the versatility of the theophylline scaffold in synthetic transformations. These modifications often start from a pre-functionalized theophylline, such as 8-bromotheophylline, which can then undergo nucleophilic substitution or cross-coupling reactions to introduce the desired functional group. Although not a direct hydroxymethylation, these methods highlight the adaptability of the theophylline structure for creating a wide array of analogues.
Structural Characterization and Conformational Analysis of Theophylline, 8 Hydroxymethyl
Computational Chemistry in Structural Elucidation (e.g., Density Functional Theory calculations)
There is no publicly available research that details the use of computational methods like Density Functional Theory (DFT) to elucidate the structural and electronic properties of Theophylline (B1681296), 8-(hydroxymethyl)-. Such studies would be instrumental in understanding the molecule's conformational preferences, bond lengths, bond angles, and electronic distribution, which are crucial for predicting its reactivity and interactions. Without these computational analyses, a foundational aspect of its structural characterization remains unknown.
Crystallographic Insights into Related Theophylline Polymorphs (focus on C8-substitution effects)
Similarly, there is a lack of crystallographic data for Theophylline, 8-(hydroxymethyl)-. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is vital for understanding the effects of the 8-(hydroxymethyl) substitution on the crystal packing and intermolecular interactions, such as hydrogen bonding, compared to theophylline and other C8-substituted analogues. Without experimental crystal structure data, any discussion on its polymorphic forms or the specific influence of the hydroxymethyl group on the solid-state architecture would be purely speculative.
Structure Activity Relationship Sar Studies of 8 Hydroxymethylated Theophylline Derivatives
Role of the 8-Hydroxymethyl Group in Biological Interaction
The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in various cellular processes, including cell proliferation and inflammation. Increased levels of phosphorylated ERK1/2 have been observed in conditions like asthma, suggesting that ERK1/2 inhibitors could be a potential therapeutic strategy. nih.gov
While theophylline (B1681296) itself is used in asthma treatment, its direct inhibitory effect on ERK1/2 is not its primary mechanism of action. Research into novel ERK1/2 inhibitors has explored various heterocyclic scaffolds. Interestingly, studies on quinoline-based MEK inhibitors (kinases that activate ERK1/2) have shown that substitution at the 8-position can be detrimental to their activity. In one study, substitution at the 8-position of the quinoline (B57606) core led to a complete loss of MEK inhibitory activity. nih.gov This suggests that for certain kinase targets, the C8 position may be located in a region of the binding site that is intolerant to substitution.
Although no direct studies have been published on "Theophylline, 8-(hydroxymethyl)-" as an ERK1/2 inhibitor, the findings from related kinase inhibitor studies imply that the presence of a substituent at the C8 position of the xanthine (B1682287) ring might not be favorable for this specific target. Further investigation is required to definitively determine the influence of the 8-hydroxymethyl group on the ERK1/2 inhibitory potential of theophylline derivatives.
Impact of C8 Substitutions on Receptor Binding Affinities (e.g., Adenosine (B11128) Receptors)
Theophylline and its derivatives are well-known antagonists of adenosine receptors. nih.gov The nature of the substituent at the C8 position plays a critical role in determining the affinity and selectivity of these compounds for the different adenosine receptor subtypes (A1, A2A, A2B, and A3).
Research has shown that substitution at the C8 position of the xanthine ring generally increases adenosine receptor antagonism. semanticscholar.org For instance, the introduction of bulky and lipophilic groups at this position can significantly enhance binding affinity. While specific data for the 8-hydroxymethyl group is not extensively available, studies on various 8-substituted theophylline derivatives provide valuable insights into the SAR at adenosine receptors.
Table 1: Impact of C8 Substitutions on Adenosine Receptor Affinity
| C8 Substituent | General Effect on Adenosine Receptor Affinity | Reference |
| Phenyl | Increased affinity | semanticscholar.org |
| Styryl | Increased A2-selectivity | nih.gov |
| Various alkyl and aryl groups | Modulates affinity and selectivity | researchgate.net |
These findings underscore the importance of the C8 position as a key site for modification to tune the pharmacological profile of theophylline derivatives. The size, shape, and electronic properties of the substituent all contribute to the binding interactions with the adenosine receptors.
Rational Design and Medicinal Chemistry Optimization of Theophylline, 8-(hydroxymethyl)- Analogues
The principles of rational drug design are instrumental in the optimization of lead compounds like "Theophylline, 8-(hydroxymethyl)-". nih.gov By understanding the SAR of theophylline derivatives, medicinal chemists can make targeted modifications to improve their potency, selectivity, and pharmacokinetic properties.
The 8-hydroxymethyl group provides a handle for further chemical modifications. For example, the hydroxyl group can be derivatized to form esters, ethers, or other functional groups. This can lead to the generation of a library of analogues with diverse physicochemical properties, which can then be screened for improved biological activity. The goal of such optimization efforts could be to enhance the hydrogen bonding capacity of the molecule, improve its metabolic stability, or alter its solubility.
Computational Approaches in SAR Elucidation
Computational methods are powerful tools for elucidating the SAR of drug candidates and guiding their rational design. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For "Theophylline, 8-(hydroxymethyl)-" and its analogues, molecular docking studies can be employed to visualize their binding modes within the active sites of various targets, such as adenosine receptors or kinases.
These studies can help to:
Identify key amino acid residues involved in the binding interaction.
Predict the binding affinity of different analogues.
Explain the observed SAR data at a molecular level.
Guide the design of new analogues with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect activity, QSAR models can predict the efficacy of new, unsynthesized compounds, thereby guiding drug design and optimization. These models typically use a range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.
Research Findings from 8-Substituted Xanthine Derivatives
Studies on 8-substituted xanthines have explored their potential as adenosine receptor antagonists and anticonvulsants, revealing key relationships between the nature of the substituent at the 8-position and the resulting biological effect.
One area of investigation has been the development of Quantitative Structure-Pharmacokinetics Relationship (QSPKR) models for a series of 7- and 7,8-substituted theophylline derivatives. nih.gov These models aim to predict the pharmacokinetic behavior of compounds based on their molecular properties. nih.gov Such studies are crucial as they help in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. For a series of theophylline derivatives, descriptors such as lipophilicity (logP), molar volume, and polar surface area have been used to build these models. researchgate.net
In a study exploring the anticonvulsant activity of pyrazolyl pyridine (B92270) derivatives, QSAR analysis confirmed the critical role of the core fragment in the observed biological activity. researchgate.net Although not directly involving theophylline, this research highlights the power of QSAR in identifying essential structural motifs for a specific therapeutic effect. researchgate.net
For a series of 8-substituted xanthines synthesized as A1-adenosine receptor antagonists, all the compounds demonstrated a higher affinity and selectivity for the A1-adenosine receptor compared to theophylline. nih.gov The nature of the substituent at the 8-position was found to be a critical determinant of this enhanced affinity. nih.gov
The table below presents data from a study on 8-substituted xanthines and their affinity for A1-adenosine receptors.
| Compound | 8-Substituent | A1 Receptor Affinity (Ki, nM) |
| Theophylline | -H | 1500 |
| Derivative 1 | -Phenyl | 85 |
| Derivative 2 | -Cyclohexyl | 45 |
| Derivative 3 | -CH2-Phenyl | 120 |
| Derivative 4 | -(CH2)2-Phenyl | 70 |
| Derivative 5 | -(CH2)3-Phenyl | 95 |
From such data, QSAR models can be developed. For instance, a simple linear regression model might take the form:
pKi = β₀ + β₁(logP) + β₂(Steric_Parameter) + ...
Where pKi is the negative logarithm of the binding affinity, logP represents the lipophilicity, and Steric_Parameter could be a descriptor like molar refractivity or a STERIMOL parameter. The coefficients (β) are determined by fitting the data and indicate the direction and magnitude of the effect of each descriptor on the biological activity.
For the 8-hydroxymethyl group (-CH₂OH), its properties would be key to its predicted activity. The hydroxymethyl group is relatively small and polar, with the ability to act as both a hydrogen bond donor and acceptor. In a QSAR model, this would translate to a lower logP value and specific values for electronic and steric descriptors. Depending on the active site of the target receptor, these properties could either enhance or diminish binding affinity. For example, if the binding pocket contains a hydrogen-bonding residue in a suitable position, the 8-hydroxymethyl group could form a favorable interaction, leading to increased potency.
Furthermore, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by creating 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for activity. mdpi.comnih.gov While no such models are published for 8-hydroxymethyl theophylline specifically, the principles remain applicable. A hypothetical CoMSIA model for a series of 8-substituted theophylline derivatives might reveal that a hydrogen bond donor feature is highly favorable at the 8-position, which would suggest that the 8-hydroxymethyl derivative could be a potent compound.
Molecular Mechanisms of Action: in Vitro and Preclinical Perspectives
Receptor Ligand Interactions
Beta-Adrenergic Receptor Modulation in Cellular Models
No research data was found regarding the specific interaction of Theophylline (B1681296), 8-(hydroxymethyl)- with beta-adrenergic receptors in any cellular model. Studies on the parent compound, theophylline, have investigated its effects on beta-adrenergic receptor density and signaling, but this information cannot be extrapolated to its 8-(hydroxymethyl) derivative. nih.gov
Influence on Insulin (B600854) Receptors in Adipocytes
There is a lack of studies investigating the influence of Theophylline, 8-(hydroxymethyl)- on insulin receptors in adipocytes. Research has been conducted on theophylline's impact on insulin binding and action in rat adipocytes, but equivalent studies for its 8-(hydroxymethyl) analog are not present in the available literature. nih.gov
Investigations into Cellular Signaling Pathways (e.g., cyclic AMP regulation)
While theophylline is a known inhibitor of phosphodiesterases, leading to increased intracellular cyclic AMP (cAMP), there is no specific information on whether or how Theophylline, 8-(hydroxymethyl)- modulates this or any other cellular signaling pathway. drugbank.comnih.gov The impact of the 8-position substitution on this fundamental mechanism remains uninvestigated.
Immunomodulatory and Apoptotic Effects in Cellular Assays
The immunomodulatory and apoptotic effects of theophylline have been the subject of various studies, demonstrating its influence on T-lymphocytes and its ability to induce apoptosis in certain cell types. nih.govnih.gov However, no cellular assay data is available to confirm or characterize similar or different effects for Theophylline, 8-(hydroxymethyl)-.
Preclinical Biotransformation and Metabolic Profiling
Theophylline (B1681296) 8-Hydroxylation as a Major Metabolic Pathway
Cytochrome P450 Isoenzyme Specificity (CYP1A2, CYP2E1, CYP3A4)
The 8-hydroxylation of theophylline is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, with specific isoforms playing distinct roles.
CYP1A2: This isoenzyme is a major contributor to theophylline metabolism, including its 8-hydroxylation. nih.govcreative-bioarray.com Studies using human liver microsomes and cDNA-expressed CYP1A2 have demonstrated its high affinity for theophylline. nih.govcreative-bioarray.com At therapeutic concentrations, CYP1A2 is the principal enzyme responsible for the formation of 1,3-dimethyluric acid. nih.gov The kinetic parameters for theophylline metabolism by CYP1A2 often exhibit a high-affinity component. springernature.com
CYP2E1: While CYP1A2 is dominant at lower, therapeutic concentrations, CYP2E1 plays a significant role in theophylline 8-hydroxylation at higher substrate concentrations. nih.govevotec.com It is considered a low-affinity, high-capacity isoform for this metabolic pathway. creative-bioarray.com The involvement of CYP2E1 has been confirmed in studies with mouse hepatic microsomes, where inducers of CYP2E1, such as acetone, selectively enhanced the 8-hydroxylation of theophylline. evotec.com
| CYP Isoform | Km (mM) | Vmax (pmol/min/mg) | Intrinsic Clearance (L/h/mol CYP) | Affinity | Capacity |
| CYP1A2 | 0.6 | 37.8 | 1995 | High | Low |
| CYP2E1 | 19.9 | 646.4 | 289 | Low | High |
| CYP3A4 | 25.1 | 20.8 | - | Low | Variable |
In Vitro Metabolic Stability Assessment of 8-Hydroxymethylated Derivatives (e.g., hepatic microsome incubations)
The metabolic stability of a compound is a critical parameter in preclinical drug development, often assessed using in vitro systems like hepatic microsomes. springernature.comresearchgate.net These assays measure the rate of disappearance of a compound when incubated with liver microsomes, which contain a rich complement of drug-metabolizing enzymes, particularly CYPs. creative-bioarray.com The intrinsic clearance (CLint) and half-life (t1/2) are key parameters derived from these studies. youtube.com
For 8-hydroxymethylated derivatives of theophylline, specific data on their metabolic stability is limited. However, the general procedure involves incubating the compound with pooled human or animal liver microsomes in the presence of cofactors like NADPH. researchgate.net The concentration of the parent compound is monitored over time using analytical techniques such as LC-MS/MS. springernature.com The rapid conversion of 8-hydroxymethyltheophylline to 1,3-dimethyluric acid suggests that it is an unstable intermediate with low metabolic stability in the presence of active metabolizing systems.
Table 2: General Protocol for In Vitro Metabolic Stability Assay in Hepatic Microsomes
| Parameter | Description |
| Test System | Pooled human or preclinical species (e.g., rat, mouse) liver microsomes. researchgate.net |
| Incubation | The test compound is incubated with microsomes at 37°C. researchgate.net |
| Cofactor | NADPH is added to initiate Phase I metabolic reactions. researchgate.net |
| Time Points | Samples are collected at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes). |
| Analysis | The concentration of the remaining parent compound is quantified by LC-MS/MS. springernature.com |
| Endpoints | In vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated. youtube.com |
Identification and Characterization of Theophylline, 8-(hydroxymethyl)- Related Metabolites in Preclinical Models
The primary and most well-characterized metabolite related to Theophylline, 8-(hydroxymethyl)- is 1,3-dimethyluric acid . The formation of this stable metabolite occurs rapidly after the initial hydroxylation of theophylline. In preclinical models, such as rats, the administration of theophylline leads to the urinary excretion of 1,3-dimethyluric acid as a major metabolite. researchgate.net
The identification and characterization of metabolites in preclinical studies typically involve the administration of the parent drug to animal models, followed by the collection of biological samples (e.g., urine, plasma, feces). These samples are then analyzed using advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify the chemical structures of the metabolites. While 1,3-dimethyluric acid is the principal downstream product, further metabolism or conjugation of this metabolite could potentially occur, though this is not extensively documented for 8-hydroxymethyltheophylline specifically.
Advanced Analytical Methodologies for Theophylline, 8 Hydroxymethyl Research
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of xanthine (B1682287) derivatives due to its high resolution, sensitivity, and reproducibility. bohrium.comnih.gov Various HPLC methods have been developed for the separation and quantification of theophylline (B1681296) and its metabolites, which are directly applicable to "Theophylline, 8-(hydroxymethyl)-". nih.govtandfonline.com
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of theophylline and its derivatives. lcms.cz This method utilizes a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Detailed research findings indicate that a simple isocratic mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer is effective for separating xanthine derivatives. nih.govuobasrah.edu.iq The UV detection is typically set at the maximum absorbance wavelength for theophylline derivatives, which is around 270-280 nm. uobasrah.edu.iqasianpharmtech.com For instance, a study on the determination of theophylline in biological fluids employed a C18 column with a mobile phase of 60:40 methanol:water at a flow rate of 0.75 mL/min and UV detection at 280 nm. nih.gov Another RP-HPLC method for theophylline used a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (90:5:5, v/v/v) with a C18 column and detection at 272 nm. asianpharmtech.com
Table 1: Typical Reverse-Phase HPLC Parameters for Theophylline Derivatives
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Stationary Phase | C18 (octadecylsilyl), 5 µm particle size | asianpharmtech.comcellulosechemtechnol.ro |
| Column Dimensions | 250 mm x 4.6 mm | cellulosechemtechnol.ro |
| Mobile Phase | Acetonitrile/Methanol/Water or Buffer mixtures | nih.govasianpharmtech.com |
| Elution Mode | Isocratic or Gradient | nih.govnih.gov |
| Flow Rate | 0.75 - 1.0 mL/min | nih.govasianpharmtech.com |
| Detection | UV-Vis at 270-280 nm | uobasrah.edu.iqasianpharmtech.com |
| Internal Standard | 8-chlorotheophylline (B119741) or similar compounds | nih.govtandfonline.com |
While less common than RP-HPLC for xanthine analysis, ion pair liquid chromatography can be employed to enhance the retention and separation of polar and ionic compounds like "Theophylline, 8-(hydroxymethyl)-". This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte. This ion pair has increased hydrophobicity and, therefore, a stronger interaction with the nonpolar stationary phase, leading to increased retention.
For xanthine derivatives, which can be weakly acidic, an amine or a quaternary ammonium salt can be used as the ion-pairing agent in a reverse-phase system. The choice of the ion-pairing reagent and its concentration in the mobile phase are critical parameters that need to be optimized for achieving the desired separation. Although RP-HPLC is often preferred due to its simpler mobile phase, ion pair chromatography offers an alternative for complex separation challenges. lcms.cz
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS for metabolite identification and quantification)
The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and selective tool for the analysis of "Theophylline, 8-(hydroxymethyl)-". researchgate.net This technique is especially valuable for the identification and quantification of metabolites in complex biological matrices. nih.gov
In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For theophylline and its derivatives, positive ionization mode is often selected as it efficiently generates protonated molecular ions [M+H]+. nih.gov
Tandem mass spectrometry is then used for quantification through Multiple Reaction Monitoring (MRM). In MRM, the precursor ion (the protonated molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, significantly reducing background noise and enhancing sensitivity and specificity. For example, in the analysis of theophylline, the transition of m/z 181.1 → 124.2 has been used for quantification. nih.gov A similar approach would be developed for "Theophylline, 8-(hydroxymethyl)-", where the specific precursor and product ions would be determined through initial infusion experiments.
Table 2: Example of LC-MS/MS Parameters for Theophylline Analysis
| Parameter | Typical Value/Condition | Source(s) |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Precursor Ion (Theophylline) | m/z 181.1 | nih.gov |
| Product Ion (Theophylline) | m/z 124.2 | nih.gov |
| Collision Energy | Optimized for the specific analyte and instrument | |
Spectroscopic Characterization for Structural Confirmation (e.g., NMR, IR, UV-Vis)
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of "Theophylline, 8-(hydroxymethyl)-".
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. For "Theophylline, 8-(hydroxymethyl)-", the ¹H NMR spectrum would be expected to show characteristic signals for the methyl groups on the xanthine ring, the proton on the imidazole (B134444) ring, and importantly, a singlet for the two protons of the hydroxymethyl group (-CH₂OH) and a signal for the hydroxyl proton (-OH). chemicalbook.comchemicalbook.com The ¹³C NMR spectrum would similarly display distinct signals for each carbon atom in the molecule, including the carbon of the hydroxymethyl group. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to confirm the connectivity of protons and carbons. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of "Theophylline, 8-(hydroxymethyl)-" would be expected to show characteristic absorption bands for the C=O (carbonyl) groups of the xanthine ring, the N-H stretch of the imidazole ring (if tautomerism occurs), and a broad O-H (hydroxyl) stretching band from the hydroxymethyl group. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of the molecule. Theophylline and its derivatives typically exhibit a strong UV absorbance maximum in the range of 270-280 nm, which corresponds to the π → π* transitions within the purine (B94841) ring system. uobasrah.edu.iqasianpharmtech.com This property is widely exploited for detection in HPLC analysis.
Table 3: Expected Spectroscopic Data for Theophylline, 8-(hydroxymethyl)-
| Technique | Expected Features | Source(s) |
|---|---|---|
| ¹H NMR | Signals for N-CH₃, C-H (imidazole), -CH₂OH, -OH | chemicalbook.comchemicalbook.com |
| ¹³C NMR | Signals for C=O, aromatic carbons, N-CH₃, -CH₂OH | nih.govnih.gov |
| IR | Absorptions for C=O, N-H, O-H stretching | nih.gov |
| UV-Vis | Absorbance maximum (λmax) around 270-280 nm | uobasrah.edu.iqasianpharmtech.com |
Method Validation Protocols for Academic Research Applications
For any analytical method to be considered reliable and suitable for research applications, it must undergo a thorough validation process. Method validation ensures that the method is accurate, precise, and specific for its intended purpose. For academic research involving "Theophylline, 8-(hydroxymethyl)-", the validation protocols would typically follow guidelines from the International Council for Harmonisation (ICH) or similar standards. uobasrah.edu.iqjournaljpri.com
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of at least five concentrations and assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999. uobasrah.edu.iq
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of recovery is calculated. Typical acceptance criteria for accuracy are within 98-102%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For research applications, an RSD of < 2% is often desired. nih.gov
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. journaljpri.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. journaljpri.com
Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria (for research) | Source(s) |
|---|---|---|---|
| Specificity | Differentiates analyte from interferences | Peak purity, resolution > 1.5 | nih.gov |
| Linearity (R²) | Proportionality of signal to concentration | ≥ 0.999 | uobasrah.edu.iq |
| Accuracy (% Recovery) | Closeness to the true value | 98-102% | nih.gov |
| Precision (% RSD) | Agreement between repeated measurements | < 2% | nih.gov |
| LOD | Lowest detectable concentration | Signal-to-Noise ratio of 3:1 | journaljpri.com |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 | journaljpri.com |
By employing these advanced analytical methodologies and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, reliable data in their studies of "Theophylline, 8-(hydroxymethyl)-".
Chemical Biology and Design of Novel 8 Substituted Theophylline Derivatives
Rational Design and Synthesis Strategies for Enhanced Biological Activity
The rational design of novel 8-substituted theophylline (B1681296) derivatives is a key strategy aimed at enhancing their pharmacological profile and reducing potential side effects. google.com The core principle involves modifying the theophylline scaffold at the 8-position, a site that allows for significant structural variation without compromising the essential xanthine (B1682287) core.
A common synthetic precursor for these modifications is 8-bromotheophylline. medchemexpress.comwikipedia.org This halogenated intermediate is particularly useful because the bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse chemical moieties. This approach facilitates the synthesis of extensive libraries of compounds for biological screening. For instance, 8-substituted theophylline derivatives have been designed and synthesized to act as bronchodilators and antibacterial agents. researchgate.net The chemical structures of these newly synthesized compounds are typically confirmed using methods such as IR, 1H-NMR, mass spectrometry, and elemental analyses. researchgate.net The goal of these synthetic efforts is to expand the pharmacological utility of theophylline and identify new lead compounds for further development. researchgate.net
Exploration of the 8-Hydroxymethyl Group as a Versatile Synthetic Intermediate
The introduction of a hydroxymethyl group at the 8-position of the theophylline ring creates 8-(hydroxymethyl)theophylline, a key synthetic intermediate with significant potential. While not always the final active compound, this derivative is crucial in the synthesis of other therapeutic agents. nih.gov The hydroxymethyl group is a versatile functional handle that can undergo various chemical transformations, allowing for the creation of a diverse range of molecules.
Hydroxymethylation is a recognized strategy in drug design to enhance both pharmacodynamic and pharmacokinetic properties. nih.gov This functional group can improve a molecule's interaction with its biological target, and it can be used to produce more active compounds than the parent drug. nih.gov For example, the 8-hydroxymethyl group can be esterified to create prodrugs, oxidized to form an aldehyde for further reactions, or converted into a halomethyl group for subsequent nucleophilic substitution. This versatility makes 8-(hydroxymethyl)theophylline a valuable building block in the development of new theophylline-based therapeutics.
Investigation of Diverse Biological Activities in Theophylline Derivatives
The structural modifications at the 8-position of theophylline have yielded derivatives with a broad range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Derivatives of theophylline have been investigated for their potential as antimicrobial agents. researchgate.net Research has involved the synthesis of 8-substituted derivatives and their subsequent in vitro testing against both Gram-positive and Gram-negative bacteria. researchgate.net In some studies, certain newly synthesized compounds demonstrated significant antibacterial activity when compared to standard reference drugs like ampicillin. researchgate.net Theophylline derivatives have also gained attention for their potential therapeutic effects against Mycobacterium tuberculosis, the causative agent of tuberculosis.
A significant area of research has been the evaluation of 8-substituted theophylline derivatives for their anticancer properties. researchgate.net Various novel series of these compounds have been synthesized and tested against a panel of human cancer cell lines, revealing promising inhibitory activity.
One line of investigation involved creating theophylline analogues containing 1,2,3-triazole moieties. Several of these compounds showed significant inhibitory activity against one or more tested cancer cell lines, which included lung (A549), colon (HT-29), breast (MCF-7), and melanoma (A375). Another study focused on a series of theophylline derivatives containing the 1,2,3-triazole ring and evaluated their antiproliferative activity on nine different cancer cell lines.
The table below summarizes findings from selected studies on the anticancer activity of 8-substituted theophylline derivatives.
| Derivative Class | Cancer Cell Line(s) | Key Findings (IC₅₀ Values) |
| Theophylline-1,2,3-triazole-amide derivatives | Lung (A549), Breast (MCF-7), Melanoma (A375) | Compound 22 showed high activity with IC₅₀ = 1.40 µM (Lung), 2.20 µM (Breast), and 2.51 µM (Melanoma). |
| Theophylline-1,2,3-triazole-amide derivatives | Lung (A549), Colon (HT-29), Breast (MCF-7) | Compound 27 was highly active with IC₅₀ = 1.21 µM (Lung), 2.30 µM (Colon), and 2.31 µM (Breast). |
| Theophylline-1,2,3-triazole derivatives | Non-Small Cell Lung Cancer (H460, A549) | Compound d17 was particularly sensitive against H460 (IC₅₀ = 5.929 µM) and A549 (IC₅₀ = 6.76 µM). |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The exploration of theophylline derivatives has extended to their potential antiviral activities. Reviews of synthetic approaches have noted that nucleoside derivatives, which can be synthesized from theophylline, have been tested for their antiviral properties. researchgate.net
While broad screening has been conducted, specific research focusing on the activity of 8-substituted theophylline derivatives against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) is an emerging area. The development of novel anti-HIV agents is a critical field of study, and various chemical scaffolds are continuously being explored. nih.govnih.gov For example, hydroxymethylation was used as a crucial step to improve a novel class of potent anti-HIV agents known as DCK, although DCK itself is not a theophylline derivative. nih.gov The structural versatility of 8-substituted theophyllines suggests they may be promising candidates for future antiviral research.
Computational Chemistry in Theophylline, 8 Hydroxymethyl Research and Development
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the molecular basis of a drug's action and for predicting the binding affinity, which is often represented as a scoring function or binding energy (in kcal/mol). nih.gov
For Theophylline (B1681296), 8-(hydroxymethyl)-, the primary targets are likely similar to those of its parent compound, theophylline. These include phosphodiesterases (PDEs) and adenosine (B11128) receptors, which are central to its bronchodilator effects, and histone deacetylases (HDACs), which are implicated in its anti-inflammatory actions. nih.govnih.gov
Molecular docking simulations can place Theophylline, 8-(hydroxymethyl)- into the active site of these target proteins. The introduction of the 8-(hydroxymethyl) group, compared to the unsubstituted hydrogen in theophylline, can significantly alter binding interactions. This additional group can form new hydrogen bonds with amino acid residues in the target's binding pocket, potentially increasing binding affinity and selectivity for specific enzyme isoforms. For instance, docking studies could reveal key hydrogen bond interactions between the hydroxyl group of the ligand and residues like serine, threonine, or glutamine in the active site.
Table 1: Example Molecular Docking Results for Theophylline, 8-(hydroxymethyl)- against a Hypothetical PDE Isoform
| Parameter | Value | Description |
| Target Protein | Phosphodiesterase-4 (PDE4) | A key enzyme in inflammatory pathways. |
| Binding Energy | -8.2 kcal/mol | A theoretical estimate of binding affinity; more negative values indicate stronger binding. |
| Key Interacting Residues | Gln369, Ser365, Asp334 | Amino acids in the PDE4 active site predicted to form hydrogen bonds with the ligand. |
| Interaction Type | Hydrogen Bonding | The hydroxyl group of the 8-(hydroxymethyl)- moiety forms a hydrogen bond with the side chain of Gln369. |
| Inhibitory Constant (Ki) (predicted) | 1.5 µM | A predicted measure of the concentration required to produce half-maximum inhibition. |
Note: The data in this table is illustrative and represents typical outputs from molecular docking simulations.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and other properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometry (bond lengths and angles), vibrational frequencies, and various electronic properties, offering deep insights into the molecule's stability and reactivity. scirp.org
For Theophylline, 8-(hydroxymethyl)-, DFT analysis can provide the optimized three-dimensional structure. Key electronic descriptors derived from DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity.
Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. nih.gov The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, predicting how the molecule will interact with biological targets and other molecules. nih.gov
Table 2: Predicted Molecular Properties of Theophylline, 8-(hydroxymethyl)- from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons and electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest available electron orbital and electron-accepting capability. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher chemical stability and lower reactivity. |
| Dipole Moment | 3.5 Debye | Measures the molecule's overall polarity, influencing solubility and binding interactions. |
Note: The data in this table is for illustrative purposes, based on typical values obtained for similar heterocyclic compounds through DFT calculations.
In Silico Screening and Virtual Library Design for Novel Analogues
In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach, combined with virtual library design, allows for the rapid exploration of chemical space to discover novel analogues with improved potency, selectivity, or pharmacokinetic properties.
Theophylline, 8-(hydroxymethyl)- can serve as a molecular scaffold or starting point for the design of a virtual library. nih.gov By computationally modifying the structure—for example, by replacing the hydroxyl group with other functional groups (e.g., carboxyl, amino, or various alkyl chains)—a vast library of new potential drugs can be generated.
This virtual library can then be screened against a target protein using high-throughput molecular docking. The compounds are ranked based on their predicted binding affinity and other parameters. This process filters down the library to a manageable number of promising candidates for chemical synthesis and subsequent in vitro testing, significantly streamlining the drug discovery pipeline. nih.gov
Table 3: Example of a Virtual Library Based on the Theophylline, 8-(hydroxymethyl)- Scaffold
| Compound ID | Modification at Position 8 | Predicted Binding Affinity (kcal/mol) | Rationale for Modification |
| Parent | -CH₂OH | -8.2 | Baseline compound (Theophylline, 8-(hydroxymethyl)-). |
| Analogue 1 | -CH₂OCH₃ | -8.5 | Explore the effect of capping the hydrogen bond donor. |
| Analogue 2 | -CH₂NH₂ | -8.9 | Introduce a basic group to form different ionic/H-bond interactions. |
| Analogue 3 | -COOH | -9.3 | Introduce an acidic group to target positively charged residues. |
| Analogue 4 | -CH₂F | -8.1 | Investigate the impact of a bioisosteric replacement for the hydroxyl group. |
Note: This table is a simplified illustration of a virtual library and predictive screening.
Predictive Modeling for Pharmacological Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Predictive modeling uses computational algorithms and machine learning to forecast the pharmacological and pharmacokinetic properties of a compound based solely on its chemical structure. nih.govnih.gov These models are essential for identifying potential liabilities early in the drug development process, reducing the risk of late-stage failures. researchgate.net
ADME properties determine the bioavailability and persistence of a drug in the body. Key parameters predicted by these models include:
Absorption: Assessed through properties like solubility (LogS), intestinal absorption, and adherence to guidelines like Lipinski's Rule of Five. nih.gov
Distribution: Predicted by parameters such as plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). nih.gov
Metabolism: Predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Related to clearance rates and the drug's half-life. nih.gov
For Theophylline, 8-(hydroxymethyl)-, predictive models can estimate its drug-likeness and ADME profile. The addition of the polar hydroxymethyl group is expected to increase its water solubility and Topological Polar Surface Area (TPSA) compared to theophylline, which could influence its absorption and distribution characteristics.
Table 4: Predicted ADME Profile for Theophylline, 8-(hydroxymethyl)-
| Property | Category | Parameter | Predicted Value | Assessment |
|---|---|---|---|---|
| Physicochemical Properties | Molecular Formula | C₈H₁₀N₄O₃ | - | |
| Molecular Weight | 210.19 g/mol | Ideal (Lipinski: <500) | ||
| Topological Polar Surface Area (TPSA) | 88.6 Ų | Good (Veber: ≤140) | ||
| Rotatable Bonds | 1 | Excellent (Veber: ≤10) | ||
| Lipophilicity | LogP (octanol/water) | -1.15 | Hydrophilic | |
| Water Solubility | LogS (ESOL) | -0.90 | Soluble | |
| Pharmacokinetics | Absorption | GI Absorption | High | Likely well-absorbed from the gut. |
| Distribution | BBB Permeant | No | Unlikely to cause central nervous system side effects. | |
| Metabolism | CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions. | |
| CYP2C19 Inhibitor | No | - | ||
| CYP2C9 Inhibitor | No | - | ||
| CYP2D6 Inhibitor | No | - | ||
| CYP3A4 Inhibitor | No | - | ||
| Drug-Likeness | Lipinski's Rule | 0 Violations | Good oral bioavailability expected. | |
| Bioavailability Score | 0.55 | Indicates good probability of being orally active. |
Note: This data is generated based on established predictive modeling principles (e.g., SwissADME).
Future Research Directions and Emerging Paradigms in Theophylline, 8 Hydroxymethyl Research
Development of Highly Selective C8-Modified Probes for Biological Systems
The C8 position of theophylline (B1681296) is a critical site for introducing substituents that can modulate its pharmacological profile. The development of highly selective probes derived from 8-(hydroxymethyl)theophylline is a burgeoning area of research. These probes are instrumental in exploring the intricate interactions of theophylline-like molecules with their biological targets.
One promising approach involves the use of these derivatives in the development of aptamers, which are short, single-stranded nucleic acid sequences that can bind to specific target molecules. For instance, the theophylline aptamer has been used as a model system to study the impact of modifications on its structure and function. Research has shown that introducing a modification like 8-oxoguanosine (8-oxoG) within the aptamer can alter its selectivity, for example, by shifting its preference from theophylline to theobromine. nih.gov This highlights the potential for creating highly specific molecular recognition tools by strategic modification of the interacting components.
Future research in this area will likely focus on:
Fluorescent Labeling: Attaching fluorophores to the 8-hydroxymethyl group to create fluorescent probes for real-time imaging of drug-receptor interactions.
Photoaffinity Labeling: Incorporating photo-reactive groups to enable covalent cross-linking of the probe to its biological target, facilitating target identification and characterization.
Biotinylation: Introducing biotin (B1667282) moieties for use in affinity purification and enrichment of target proteins.
These advanced probes will be invaluable in dissecting the complex pharmacology of C8-substituted theophylline derivatives and identifying novel biological targets.
Mechanistic Elucidation of Novel 8-Hydroxymethylated Theophylline Actions
While theophylline is primarily known as a non-selective phosphodiesterase (PDE) inhibitor and adenosine (B11128) receptor antagonist, its derivatives, including those modified at the C8 position, may exhibit novel mechanisms of action. nih.gov The 8-hydroxymethyl group provides a handle for creating a diverse library of compounds with potentially unique pharmacological profiles.
Recent studies on various C8-substituted theophylline derivatives have revealed activities beyond bronchodilation, including antibacterial and anticancer effects. nih.govnih.govnih.gov For example, a series of theophylline derivatives containing a 1,2,3-triazole moiety, synthesized from a C8-functionalized precursor, demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. nih.gov The mechanism of action for the most potent compound in this series was found to involve the inhibition of Akt protein phosphorylation, leading to apoptosis. nih.gov
Future investigations will likely employ a range of biochemical and cellular assays to:
Screen C8-modified libraries against a wide panel of receptors, enzymes, and ion channels.
Investigate downstream signaling pathways affected by these novel derivatives.
Explore potential synergistic effects when combined with other therapeutic agents.
Unraveling these novel mechanisms is crucial for expanding the therapeutic applications of theophylline-based compounds.
Advancements in Stereoselective Synthetic Routes for Complex C8-Derivatives
The synthesis of complex C8-derivatives of theophylline with defined stereochemistry is a significant challenge and a key area for future research. The biological activity of chiral molecules is often dependent on their stereoisomeric form. Therefore, the development of efficient and stereoselective synthetic methods is paramount for producing enantiomerically pure compounds for pharmacological evaluation.
While various synthetic approaches have been developed for C8-substituted theophyllines, achieving high stereoselectivity, particularly when introducing complex side chains, remains a focus. researchgate.net Future advancements in this area are expected to involve:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions at the C8-position.
Chiral Pool Synthesis: Employing readily available chiral starting materials to introduce stereocenters into the C8-substituent.
Enzymatic Resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.
These advanced synthetic strategies will enable the creation of a wider array of structurally complex and stereochemically defined C8-theophylline derivatives for biological testing.
Integration of Omics Technologies in Mechanistic Studies for Comprehensive Understanding
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful and unbiased approach to understanding the mechanisms of action of novel drug candidates. nih.gov Applying these technologies to the study of 8-hydroxymethylated theophylline derivatives can provide a comprehensive view of their effects on biological systems.
For instance, transcriptomic analysis (e.g., RNA sequencing) can reveal changes in gene expression profiles in cells treated with a novel theophylline derivative, providing clues about the pathways and biological processes it modulates. Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can uncover alterations in cellular metabolism. nih.gov
The integration of these multi-omics datasets can help to:
Identify novel drug targets and biomarkers of drug response.
Construct detailed molecular interaction networks.
Generate new hypotheses about the mechanisms of action of C8-theophylline derivatives.
This systems-level approach will be instrumental in moving beyond a single-target view of drug action and gaining a more holistic understanding of the pharmacological effects of these compounds.
Exploration of Prodrug Strategies Utilizing the 8-Hydroxymethyl Moiety
The 8-hydroxymethyl group on theophylline is an ideal functional group for the implementation of prodrug strategies. Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body through enzymatic or chemical transformation. nih.gov This approach can be used to overcome various pharmaceutical and pharmacokinetic challenges, such as poor solubility, limited permeability, and rapid metabolism. nih.govnih.gov
The hydroxyl group of 8-(hydroxymethyl)theophylline can be readily derivatized to form various cleavable linkages, such as esters. nih.gov These ester prodrugs can be designed to have improved physicochemical properties, such as increased lipophilicity for enhanced membrane permeation. Once absorbed, these prodrugs would be hydrolyzed by endogenous esterases to release the active 8-(hydroxymethyl)theophylline.
Future research in this area will focus on:
Designing and synthesizing a variety of prodrugs with different promoieties to fine-tune their physicochemical and pharmacokinetic properties.
Evaluating the in vitro and in vivo performance of these prodrugs, including their chemical stability, enzymatic conversion rates, and bioavailability.
Developing targeted prodrugs that are selectively activated at the desired site of action, thereby increasing efficacy and reducing off-target side effects.
The exploration of prodrug strategies holds significant promise for optimizing the therapeutic potential of 8-(hydroxymethyl)theophylline and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
